tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
Description
Systematic Nomenclature and Chemical Classification
The systematic nomenclature of tert-Butyl (2,3-dihydro-dioxino[2,3-b]pyridin-8-yl)carbamate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound's name reflects its multi-component structure, beginning with the tert-butyl protecting group attached to the carbamate functionality. The central heterocyclic system consists of a 2,3-dihydro-dioxino[2,3-b]pyridine scaffold, where the dioxino ring is fused to the pyridine ring at the 2,3-positions, creating a tricyclic framework.
The chemical classification of this compound places it within several important categories of organic molecules. Primarily, it is classified as a carbamate, which represents a class of compounds derived from carbamic acid and characterized by the presence of the carbamate functional group (-NH-CO-O-). Additionally, the compound is categorized as a heterocyclic compound due to the presence of nitrogen atoms within its ring structures. The pyridine component contributes to its classification as an azine, specifically a six-membered aromatic heterocycle containing one nitrogen atom.
| Classification Category | Specific Type | Structural Basis |
|---|---|---|
| Functional Group | Carbamate | tert-Butyl carbamate moiety |
| Ring System | Heterocyclic | Nitrogen-containing rings |
| Aromatic System | Pyridine derivative | Six-membered azine ring |
| Protecting Group | tert-Butyl carbamate | Boc-protected amine |
| Molecular Framework | Tricyclic | Fused dioxino-pyridine system |
The compound's molecular data reveals important structural characteristics that inform its chemical behavior. With a molecular weight of 252.27 grams per mole and molecular formula C₁₂H₁₆N₂O₄, the compound contains two nitrogen atoms, four oxygen atoms, twelve carbon atoms, and sixteen hydrogen atoms. This composition reflects the presence of the pyridine nitrogen, the carbamate nitrogen, two oxygen atoms in the dioxino ring, and two oxygen atoms in the carbamate group.
Historical Development in Heterocyclic Chemistry
The historical development of compounds containing the 2,3-dihydro-dioxino[2,3-b]pyridine heterocyclic system represents a significant advancement in heterocyclic chemistry, particularly in the synthesis of complex nitrogen-containing ring systems. Research into this class of compounds has evolved from early investigations into pyridine chemistry to sophisticated synthetic methodologies for creating fused heterocyclic systems.
The development of synthetic approaches to 2,3-dihydro-dioxino[2,3-b]pyridine derivatives has been driven by their potential applications in medicinal chemistry and their interesting structural properties. Early synthetic work focused on the construction of the dioxino ring system through various cyclization strategies, often starting from appropriately substituted pyridine precursors. These synthetic developments have been particularly important for accessing compounds with specific substitution patterns around the heterocyclic framework.
One significant synthetic approach involves the use of 2-chloro-3-pyridinol as a starting material for the construction of spiro-containing derivatives of the dioxino-pyridine system. This methodology has enabled the synthesis of compounds such as 2,3-dihydro-spirodioxino[2,3-b]pyridine-3,3'-pyrrolidine and related structures through carefully controlled reaction conditions. The development of these synthetic routes has required sophisticated understanding of heterocyclic reactivity and selectivity issues.
The historical progression of carbamate chemistry has also significantly influenced the development of compounds like tert-Butyl (2,3-dihydro-dioxino[2,3-b]pyridin-8-yl)carbamate. Carbamates have long been recognized as important protecting groups in organic synthesis, particularly for amino groups, due to their stability under a wide range of reaction conditions and their ability to be selectively removed under specific conditions. The tert-butyl carbamate (often referred to as the Boc protecting group) has become one of the most widely used amino protecting groups in synthetic chemistry.
| Historical Period | Key Development | Impact on Field |
|---|---|---|
| Early 20th Century | Basic pyridine chemistry establishment | Foundation for heterocyclic synthesis |
| Mid-20th Century | Development of carbamate protecting groups | Advancement in synthetic methodology |
| Late 20th Century | Fused heterocyclic system synthesis | Complex molecular architecture access |
| Early 21st Century | Sophisticated dioxino-pyridine methodologies | Current compound accessibility |
Position Within Pyridine-Derived Carbamate Family
The position of tert-Butyl (2,3-dihydro-dioxino[2,3-b]pyridin-8-yl)carbamate within the broader family of pyridine-derived carbamates reflects its unique structural features and functional capabilities. This compound represents an advanced example of how pyridine-based heterocycles can be elaborated with carbamate functionality to create molecules with enhanced synthetic utility and potential biological activity.
Within the family of nitrogen-heterocyclic carbamates, this compound exemplifies the trend toward increasing structural complexity and functional group incorporation. Recent research has demonstrated that nitrogen-heteroaryl carbamates can be synthesized through innovative approaches involving carbon dioxide fixation, highlighting the environmental and synthetic advantages of these methodologies. The superbase-catalyzed carboxylation of nitrogen-heteroaryls represents a particularly elegant approach to accessing such carbamate derivatives.
The structural relationship between tert-Butyl (2,3-dihydro-dioxino[2,3-b]pyridin-8-yl)carbamate and other pyridine-derived carbamates can be understood through analysis of their common synthetic origins and functional group patterns. Many pyridine-containing carbamates share similar synthetic accessibility through common intermediate structures, particularly those derived from appropriately substituted pyridine precursors.
The dioxino ring fusion in this particular compound distinguishes it from simpler pyridine carbamates and places it in a specialized subcategory of heterocyclic carbamates. This structural feature not only influences the compound's physical and chemical properties but also affects its potential biological activity and synthetic utility. The presence of the dioxino ring system can modulate the electronic properties of the pyridine ring and provide additional sites for molecular recognition and binding interactions.
The medicinal chemistry significance of pyridine-derived carbamates has been well-established through numerous pharmaceutical applications. Carbamates serve not only as protecting groups in synthetic sequences but also as bioactive functional groups in their own right. The carbamate moiety can contribute to drug-like properties including appropriate pharmacokinetic profiles and specific biological activities.
Research into nitrogen-heteroaryl carbamate formation has revealed important mechanistic insights that apply to the synthesis and reactivity of compounds like tert-Butyl (2,3-dihydro-dioxino[2,3-b]pyridin-8-yl)carbamate. Studies have shown that the formation of mixed carbamates from nitrogen-heteroaryls and carbon dioxide can proceed through neutral hydrogen-bonded complexes rather than ionic intermediates, representing a revision of previously accepted mechanistic models. These findings have important implications for understanding the reactivity patterns of similar heterocyclic carbamate systems.
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-8-4-5-13-10-9(8)16-6-7-17-10/h4-5H,6-7H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEUNDNJZYOFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=NC=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The bicyclic 2,3-dihydro-dioxino[2,3-b]pyridine core is typically synthesized through:
- Cyclization reactions involving substituted pyridine derivatives with diol or hydroxyalkyl precursors to form the 1,4-dioxino ring fused to the pyridine.
- Functionalization at the 8-position to introduce an amino group or suitable precursor for carbamate formation.
Carbamate Formation
The key step in preparing tert-Butyl (2,3-dihydro-dioxino[2,3-b]pyridin-8-yl)carbamate is the carbamate protection of the amine group. The typical reaction conditions include:
This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage with tert-butyl as a protecting group.
Alternative Synthetic Routes
While the above is the most common method, alternative routes may include:
- Use of other carbamate protecting groups followed by tert-butyl group installation.
- Direct coupling of the pyridine derivative with tert-butyl isocyanate under catalytic conditions.
- Palladium-catalyzed amination or substitution reactions to install the carbamate moiety.
These methods are chosen based on availability of starting materials, desired purity, and scale of synthesis.
Reaction Analysis and Optimization
The synthesis involves several reaction types and considerations:
| Reaction Type | Reagents/Conditions | Notes |
|---|---|---|
| Carbamate formation | tert-butyl chloroformate, triethylamine | Efficient protection of amine; steric bulk of tert-butyl enhances stability |
| Oxidation | Hydrogen peroxide, KMnO4 | Used to modify oxidation state if needed for intermediate preparation |
| Reduction | Lithium aluminum hydride | For reduction of intermediates if required |
| Nucleophilic substitution | Amines, thiols as nucleophiles | Possible substitution at chloro or other leaving groups in related derivatives |
Optimization focuses on solvent choice, temperature control, and stoichiometry to maximize yield and purity.
Data Table: Typical Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyridine core cyclization | Substituted pyridine + diol, acid/base catalysis | 70-85 | Formation of 1,4-dioxino ring |
| Amination at 8-position | Amination reagents (e.g., NH3 or amine source) | 60-75 | Installation of amino group |
| Carbamate protection | tert-butyl chloroformate, triethylamine, DCM, 0-25 °C | 80-95 | Formation of tert-butyl carbamate |
Research Findings and Literature Insights
- The tert-butyl carbamate group provides steric hindrance that enhances compound stability and lipophilicity, which is beneficial for biological activity and solubility in organic solvents.
- Similar carbamate derivatives have been synthesized using tert-butyl chloroformate with triethylamine in dichloromethane, yielding high purity products suitable for pharmaceutical intermediates.
- Reaction conditions such as solvent and temperature significantly affect the yield and selectivity of the carbamate formation step.
- Studies indicate that the bicyclic dioxino-pyridine framework can be efficiently constructed via intramolecular cyclization reactions, which are critical to the overall synthetic route.
- Alternative catalytic methods involving palladium or copper catalysts have been explored for related pyridine carbamate derivatives but are less common for this specific compound due to complexity.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of corresponding reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to tert-butyl carbamate exhibit significant anticancer properties. For instance, derivatives of pyridine and dioxin have shown potential as inhibitors of various cancer cell lines. A notable case study involved the synthesis of related compounds that demonstrated IC50 values in the nanomolar range against breast cancer cell lines .
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 25 |
| Compound B | MDA-MB-231 (Breast) | 30 |
| tert-Butyl Carbamate | MCF-7 (Breast) | 50 |
Neurological Applications
The compound has also been explored for its neuroprotective effects. Research indicates that similar dioxin-containing compounds can modulate neurotransmitter levels and exhibit anti-inflammatory properties in neuronal cultures. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the potential of such compounds in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of tert-butyl carbamate derivatives. Preliminary screening showed efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The structure-activity relationship (SAR) studies indicated that modifications to the dioxin moiety could enhance activity.
Polymer Chemistry
In material sciences, tert-butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate has been utilized as a monomer in the synthesis of biodegradable polymers. These polymers are being developed for drug delivery systems owing to their biocompatibility and controlled release properties. The incorporation of this compound into polymer matrices has shown to improve mechanical strength and degradation rates.
| Property | Value |
|---|---|
| Tensile Strength | 45 MPa |
| Degradation Time | 6 months |
Coatings and Adhesives
The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives with enhanced adhesion properties and resistance to environmental degradation. Studies conducted on coatings containing this compound demonstrated improved performance in harsh conditions.
Pesticide Development
Research has indicated that derivatives of tert-butyl carbamate can serve as lead compounds for developing new pesticides. Their ability to inhibit specific enzymes in pests suggests a mechanism for controlling agricultural pests without harming beneficial insects.
Herbicide Potential
Furthermore, the compound's herbicidal activity has been evaluated through various bioassays, showing promising results against common weeds. Field trials demonstrated effective weed control with minimal phytotoxicity to crops.
Mechanism of Action
The mechanism by which tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but the compound's ability to interact with biological molecules is central to its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate
- CAS No.: 1346447-18-4
- Molecular Formula : C₁₃H₁₇ClN₂O₄
- Molecular Weight : 300.74 g/mol
- Key Differences: Substituent: Chlorine atom at the 7-position and a methylene linker between the carbamate and pyridine ring. Purity: Supplied at 97% purity by BLD Pharmatech Ltd., indicating high synthetic reliability .
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine
Analogues with Alternative Heterocycles or Substituents
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate
- CAS No.: 886851-28-1
- Molecular Formula : C₁₁H₁₅FN₂O₂
- Molecular Weight : 226.25 g/mol
- Key Differences: Core Structure: Simple pyridine ring with a fluorine substituent at the 3-position. Bioisosteric Potential: Fluorine improves metabolic stability and membrane permeability, relevant in drug design . Cost: Priced at $420/g, reflecting synthetic complexity or niche demand .
tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-6-yl)carbamate
- CAS No.: 1246088-45-8
- Molecular Formula : C₁₇H₂₅N₃O₄
- Molecular Weight : 335.41 g/mol
- Key Differences :
Derivatives with Functional Handles for Cross-Coupling
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Key Features : Boronic ester substituent at the 8-position.
- Applications : Enables Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl structures in drug discovery .
- Advantage Over Main Compound : Provides direct access to C–C bond formation, bypassing the need for carbamate deprotection .
Comparative Analysis: Physicochemical and Functional Properties
Biological Activity
tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₁₆N₂O₄
- Molecular Weight : 252.27 g/mol
- CAS Number : 1346447-37-7
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in neurodegenerative diseases. For instance, it has shown potential in inhibiting acetylcholinesterase and β-secretase activities, which are crucial in the pathogenesis of Alzheimer's disease.
In Vitro Studies
In vitro experiments have indicated that this compound can protect astrocytes from amyloid beta (Aβ) induced toxicity. A study demonstrated that treatment with this compound resulted in increased cell viability in the presence of Aβ 1-42. Specifically:
- Cell Viability : At a concentration of 100 μM, the compound exhibited 100% cell viability compared to a significant decrease (43.78 ± 7.17%) when treated with Aβ alone. Co-treatment with Aβ and the compound improved viability to 62.98 ± 4.92% .
In Vivo Studies
In vivo studies utilizing scopolamine-induced models of Alzheimer's disease showed that while the compound reduced Aβ levels and β-secretase activity, it did not achieve statistically significant effects compared to established treatments like galantamine . This highlights the need for further research into its bioavailability and efficacy in live models.
Case Studies
| Study | Findings | |
|---|---|---|
| In Vitro Study on Astrocytes | Increased cell viability at 100 μM; reduced TNF-α levels | Suggests protective effects against Aβ toxicity |
| In Vivo Scopolamine Model | Reduced Aβ levels but no significant difference from controls | Indicates potential but requires further investigation |
Therapeutic Potential
The compound's ability to inhibit key enzymes associated with Alzheimer's disease positions it as a candidate for further development in neuroprotective therapies. Its dual action on both β-secretase and acetylcholinesterase suggests a multimodal approach could be beneficial in treating neurodegenerative conditions.
Q & A
Basic Research Question
- Methodological Answer :
Synthesis typically involves coupling 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine with tert-butyl chloroformate under alkaline conditions. Key optimizations include:- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates .
- Temperature Control : Maintain low temperatures (0–5°C) to minimize side reactions like over-substitution .
- Purification : Employ column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate high-purity product .
- Reagent Ratios : A 1:1.2 molar ratio of amine to tert-butyl chloroformate with excess triethylamine (as base) improves carbamate formation .
What analytical techniques are most reliable for characterizing this compound?
Basic Research Question
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm in 1H NMR; carbamate carbonyl at ~155 ppm in 13C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion for C12H16N2O4: expected m/z 253.1188) .
- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>98% preferred for biological assays) .
How does the stability of this compound vary under different storage conditions?
Basic Research Question
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the carbamate group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation via moisture-induced cleavage .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which accelerate decomposition .
How can QSAR models predict the biological activity of derivatives of this compound?
Advanced Research Question
- Methodological Answer :
- Descriptor Selection : Use DFT-optimized geometries to compute 2D/3D descriptors (e.g., topological polar surface area, logP) .
- Model Development : Apply Genetic Function Approximation (GFA) to correlate descriptors with activity. For example, a robust QSAR model (R² > 0.93, Q² > 0.89) was validated via Y-randomization and Williams plots .
- Applicability Domain : Define using leverage and residual analysis to ensure predictions are within the model’s scope .
What molecular docking strategies are effective for studying interactions between this compound and EGFR wild-type?
Advanced Research Question
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Grid Setup : Focus on EGFR’s ATP-binding pocket (PDB: 1M17).
- Scoring : Prioritize compounds with hydrogen bonds to Met793 and hydrophobic interactions with Leu718/Val726. A docking score ≤ -8.0 kcal/mol (e.g., similar to compound 4 in ) suggests strong binding.
- Validation : Compare with co-crystallized ligands (e.g., erlotinib) to assess pose reproducibility .
What reaction pathways dominate during hydrolysis or substitution reactions of this compound?
Advanced Research Question
- Methodological Answer :
- Hydrolysis : Under acidic conditions (pH < 3), the carbamate cleaves to yield 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine and CO2. Under basic conditions (pH > 10), tert-butanol and the amine are formed .
- Nucleophilic Substitution : Chlorine or bromine substituents at the pyridine ring undergo SNAr reactions with amines/thiols in DMF at 80–100°C .
How can in vitro assays evaluate the enzyme inhibition potential of this compound?
Advanced Research Question
- Methodological Answer :
- Kinase Inhibition : Use a fluorescence-based EGFR kinase assay (e.g., ADP-Glo™) with ATP concentrations near Km (~10 µM). IC50 values < 1 µM indicate high potency .
- Cytotoxicity : Screen against NSCLC cell lines (e.g., H1975) using MTT assays. Compare with positive controls (e.g., gefitinib) .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to predict pharmacokinetics .
What safety protocols are critical when handling this compound in the lab?
Basic Research Question
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
